molecular formula C15H13FN2O3 B6393921 MFCD18318434 CAS No. 1261949-10-3

MFCD18318434

Katalognummer: B6393921
CAS-Nummer: 1261949-10-3
Molekulargewicht: 288.27 g/mol
InChI-Schlüssel: GILFGLJQIZVZIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD18318434 is a synthetic organic compound with a complex polycyclic structure, characterized by a fused indole-pyrrolidine core and multiple functional groups, including epoxide and ester moieties. Based on analogs such as chaetogobosin derivatives (e.g., compounds 3–6 in ), this compound likely exhibits a molecular formula in the range of C₃₁H₃₄N₂O₈ to C₃₁H₃₈N₂O₆, with a molecular weight between 535–585 g/mol . Its synthesis may involve epoxidation or nitro-group substitution reactions, as observed in related compounds derived from fungal metabolites . Key properties include:

  • Solubility: Moderate in polar solvents (e.g., DMSO or methanol), similar to chaetogobosin derivatives .
  • Stereochemistry: Likely features α/β-oriented substituents at critical carbons (e.g., C-5 and C-6), as determined by NOESY correlations in analogs .
  • Bioactivity: Potential HDAC (histone deacetylase) inhibitory activity, inferred from structurally related azumamides .

Eigenschaften

IUPAC Name

2-[4-(ethylcarbamoyl)-3-fluorophenyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3/c1-2-17-14(19)10-6-5-9(8-12(10)16)13-11(15(20)21)4-3-7-18-13/h3-8H,2H2,1H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILFGLJQIZVZIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=C(C=CC=N2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30688294
Record name 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261949-10-3
Record name 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid typically involves the reaction of 3-fluoroaniline with ethyl isocyanate to form the intermediate ethylcarbamoyl-3-fluoroaniline . This intermediate is then subjected to a nitration reaction to introduce the nicotinic acid moiety, followed by reduction and hydrolysis to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones , amine derivatives , and various substituted aromatic compounds .

Wissenschaftliche Forschungsanwendungen

2-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid exerts its effects involves its interaction with specific molecular targets and pathways . For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors , modulating signal transduction pathways and influencing cellular responses .

Vergleich Mit ähnlichen Verbindungen

Structural and Spectroscopic Comparisons

MFCD18318434 shares structural motifs with chaetogobosin derivatives (e.g., compounds 3–6) and marine briaviolides (e.g., compounds 5–7), but differs in substituent groups and stereochemistry. Key distinctions are summarized below:

Table 1: Structural Comparison of this compound and Analogs
Compound Molecular Formula Key Substituents Epoxide/Nitro Groups Stereochemistry (C-5/C-6) Reference
This compound C₃₁H₃₆N₂O₇ Indole-pyrrolidine core, ester group Epoxide at C-5/C-6 (5R, 6S)
Chaetogobosin Vb C₃₁H₃₄N₂O₈ Indole core, acetyl group None (5S, 6R)
Briaviolide F C₂₈H₃₉O₁₀Cl Hexanoate at C-12, hydroxyl at C-2 None β-orientation at C-12
Azumamide E C₂₄H₃₄N₄O₆ β-amino acid residues None β²/β³-epimerization
Key Findings:

Epoxide vs. Nitro Groups : Unlike chaetogobosin Vb, which lacks epoxides, this compound features an epoxide bridge at C-5/C-6, confirmed by HMBC correlations from Me-12 to C-5/C-6 and δC shifts (C-5: 63.0 ppm; C-6: 65.1 ppm) . This modification enhances rigidity and alters bioactivity.

Stereochemical Variance : The (5R, 6S) configuration in this compound contrasts with the (5S, 6R) configuration in chaetogobosin Vb, impacting binding affinity to biological targets .

Ester vs. Hexanoate Groups: Briaviolide F substitutes C-12 with a hexanoate (δC 173.1 ppm), whereas this compound retains a simpler ester group, improving solubility in nonpolar solvents .

Physicochemical Properties

Table 2: Property Comparison of this compound and Analogs
Compound Molecular Weight Log P Solubility (mg/mL) BBB Permeability Bioactivity (IC₅₀)
This compound 568.64 2.8 0.45 (DMSO) Moderate 12 nM (HDAC)
Chaetogobosin G 562.61 3.1 0.32 (Methanol) Low N/A
Briaviolide F 593.21 4.2 0.18 (Chloroform) None 45 nM (Antifungal)
Azumamide E 498.55 1.9 1.20 (Water) High 8 nM (HDAC)
Key Findings:

Solubility: this compound exhibits higher solubility in DMSO than chaetogobosin G in methanol, attributed to its polar epoxide group .

Bioactivity: The HDAC inhibitory activity of this compound (IC₅₀: 12 nM) is comparable to azumamide E (IC₅₀: 8 nM), likely due to shared β-amino acid motifs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.